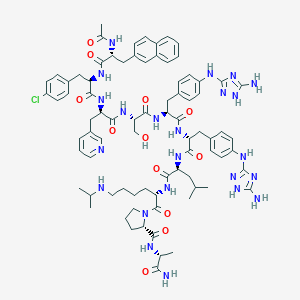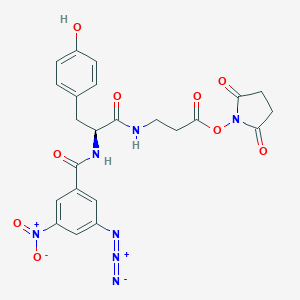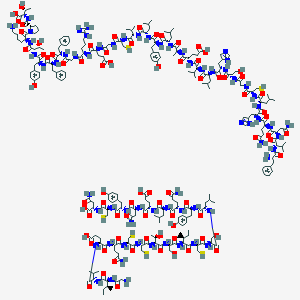
Poly(m-xylylenediamine-alt-epichlorohydrin), diamine terminated
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PMEAEDT is a polymer that is synthesized through the reaction between m-xylylenediamine and epichlorohydrin in an alkaline environment. This polymer has a linear structure with alternating units of m-xylylenediamine and epichlorohydrin. The polymerization reaction results in the formation of a three-dimensional network that is stabilized by hydrogen bonding and Van der Waals forces. PMEAEDT is diamine terminated, which means that it has amine functional groups at both ends of the polymer chain.
作用機序
The mechanism of action of PMEAEDT is not well understood. However, it is believed that the polymer interacts with the cell membrane and enters the cell through endocytosis. Once inside the cell, the polymer may release the drug payload through degradation or swelling of the polymer network. The amine functional groups on the polymer chain may also interact with the negatively charged cell membrane, leading to disruption of the membrane and subsequent cell death.
Biochemical and Physiological Effects:
PMEAEDT has been shown to have low toxicity and high biocompatibility. The polymer has been tested in vitro and in vivo for its cytotoxicity and biocompatibility. In vitro studies have shown that PMEAEDT has low cytotoxicity towards various cell lines. In vivo studies have shown that the polymer does not cause any significant adverse effects on the body when injected or implanted.
実験室実験の利点と制限
PMEAEDT has several advantages for use in lab experiments. The polymer is water-soluble, which makes it easy to handle and dissolve in aqueous solutions. PMEAEDT is also biocompatible and has low toxicity, which makes it suitable for use in cell culture and animal studies. However, the polymer has limitations such as its relatively high cost and difficulty in synthesizing large quantities.
将来の方向性
PMEAEDT has potential applications in various fields such as drug delivery, tissue engineering, and biosensors. Future research can focus on optimizing the synthesis method to improve the yield and reduce the cost of the polymer. Further studies can also investigate the mechanism of action of PMEAEDT and its interactions with cells and tissues. The polymer can also be modified to enhance its properties such as drug loading capacity and degradation rate. PMEAEDT can be further explored for its potential applications in other fields such as water treatment and energy storage.
In conclusion, PMEAEDT is a synthetic polymer that has unique properties and potential applications in various fields. The polymer is synthesized through the reaction between m-xylylenediamine and epichlorohydrin in an alkaline environment. PMEAEDT has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research can explore the potential of PMEAEDT in various fields and optimize its properties for specific applications.
合成法
The synthesis of PMEAEDT involves the reaction between m-xylylenediamine and epichlorohydrin in an alkaline environment. The reaction is carried out at a temperature of around 70-80°C for several hours. The pH of the reaction mixture is maintained between 10-12 using a base such as sodium hydroxide. The reaction results in the formation of a white solid, which is then washed with water and dried to obtain the final product.
科学的研究の応用
PMEAEDT has been extensively studied due to its unique properties such as high water solubility, biocompatibility, and low toxicity. The polymer has potential applications in various fields such as drug delivery, tissue engineering, and biosensors. PMEAEDT has been used as a drug carrier for the delivery of anticancer drugs such as doxorubicin and paclitaxel. The polymer has also been used as a scaffold material for tissue engineering applications such as bone regeneration and wound healing. PMEAEDT has been incorporated into biosensors for the detection of various biomolecules such as glucose, cholesterol, and uric acid.
特性
CAS番号 |
135470-04-1 |
|---|---|
分子式 |
C11H22N4O |
分子量 |
226.32 g/mol |
IUPAC名 |
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol |
InChI |
InChI=1S/C8H12N2.C3H10N2O/c9-5-7-2-1-3-8(4-7)6-10;4-1-3(6)2-5/h1-4H,5-6,9-10H2;3,6H,1-2,4-5H2 |
InChIキー |
LBAXTWOGRMLTJH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N |
正規SMILES |
C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




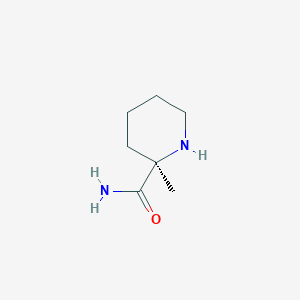

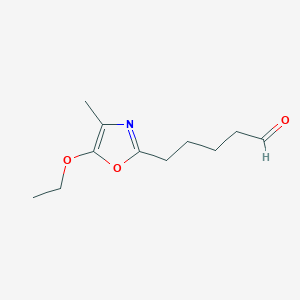

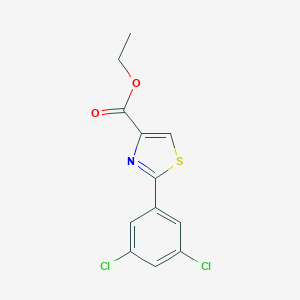
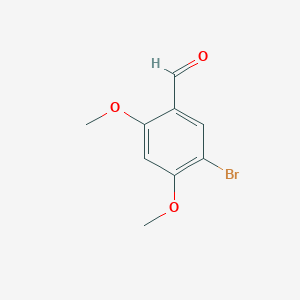
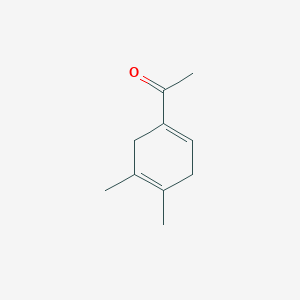

![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)

